molecular formula C13H17NO3 B1275961 3-[(2-Ethylbutanoyl)amino]benzoic acid CAS No. 915923-97-6

3-[(2-Ethylbutanoyl)amino]benzoic acid

Cat. No.: B1275961
CAS No.: 915923-97-6
M. Wt: 235.28 g/mol
InChI Key: UROVTCQGMDLCEE-UHFFFAOYSA-N
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Description

“3-[(2-Ethylbutanoyl)amino]benzoic acid” is a chemical compound with the CAS Number: 915923-97-6 . It has a molecular weight of 235.28 . The IUPAC name for this compound is this compound . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H17NO3/c1-3-9(4-2)12(15)14-11-7-5-6-10(8-11)13(16)17/h5-9H,3-4H2,1-2H3,(H,14,15)(H,16,17) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume are not available in the sources I found .

Scientific Research Applications

Synthesis and Structural Characterization

  • Alkylation and Addition Reactions : 3-[(2-Ethylbutanoyl)amino]benzoic acid derivatives are explored in the context of alkylation and addition reactions, particularly in the formation of enantiomerically pure 3-aminobutanoic acid derivatives. These reactions are fundamental in synthesizing various organic compounds (Seebach & Estermann, 1987), (Estermann & Seebach, 1988).

  • Electrochemical Properties in Polymer Films : The inclusion of N-benzoyl derivatives of isoleucine, which is structurally related to this compound, enhances the electrochemical properties of conductive polymer films. This has implications in developing materials for energy storage (Kowsari et al., 2018).

Biochemical Applications

  • Biosynthesis of 3-Amino-benzoic Acid : In the field of microbial biosynthesis, this compound derivatives are relevant in the production of 3-amino-benzoic acid, a crucial building block in various biologically active compounds. The use of engineered microbial systems demonstrates the versatility of these derivatives in biosynthetic processes (Zhang & Stephanopoulos, 2016).

Synthetic Methodologies

  • Derivatives Synthesis and Characterization : Studies on the synthesis and characterization of N-benzoyl amino acid ethyl esters, which are structurally related to this compound, provide insight into the synthesis of complex organic compounds and their potential applications in various fields (Savage et al., 2005), (Savage et al., 2006).

Crystal Structure and Chemical Properties

  • Crystallographic Analysis : Investigations into the crystal structure of related compounds, such as ethyl-Z-3-amino-2-benzoyl-2-butenoate, contribute to understanding the structural and chemical properties of this compound derivatives. This research is fundamental in the field of chemical crystallography (Fallon et al., 1980).

Antimicrobial and Antiproliferative Potential

  • Biological Activities : Studies on derivatives of benzoic acid, like 3,5-dinitro-4-methoxyamino-benzoic acid, provide insights into the antimicrobial and anti-proliferative potential of these compounds. This research is significant for developing new pharmaceuticals and understanding the biological activity of similar compounds (Zarafu, 2020).

Properties

IUPAC Name

3-(2-ethylbutanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-9(4-2)12(15)14-11-7-5-6-10(8-11)13(16)17/h5-9H,3-4H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROVTCQGMDLCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406486
Record name 3-(2-ethylbutanoylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-97-6
Record name 3-(2-ethylbutanoylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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